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molecular formula C13H18N2O3 B8434144 6-(Dipropylcarbamoyl)nicotinic acid

6-(Dipropylcarbamoyl)nicotinic acid

Cat. No. B8434144
M. Wt: 250.29 g/mol
InChI Key: GITXURLGHCBMCI-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

N,N′-carbonyldiimidazole (145 mg, 0.89 mmol) was added to a solution of 5-(methoxycarbonyl)pyridine-2-carboxylic acid (162 mg, 0.89 mmol) in N,N-dimethylformamide (2.5 mL) at 60° C. The reaction mixture was stirred at 60° C. for 10 min. Dipropylamine (90 mg, 0.89 mmol) in N,N-dimethylformamide (1 mL) was added, and the reaction mixture was stirred at ambient temperature over night. The mixture was partitioned between saturated sodium bicarbonate and ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo. Half the amount of the crude intermediate (83 mg, 0.31 mmol) was dissolved in ethanol (3 mL) and 1 M sodium hydroxide (3 mL, 3 mmol) and heated to 50° C. for 30 min. The solvents were removed in vacuo and the residue was dissolved in water (3 mL) and cooled on ice. A 6 M hydrochloric acid solution was added dropwise and the solvents were removed in vacuo. The residue was added acetonitrile followed by evaporation in vacuo in order to remove trace of water. The procedure was repeated twice. The material was suspended in N,N-dimethylformamide and filtered. The filtrate was concentrated in vacuo to give 80 mg (64% total yield); MS (APPI/APCI) m/z 251[M+H+].
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude intermediate
Quantity
83 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=O)=[N:9][CH:10]=1)=[O:4].[CH2:14]([NH:17][CH2:18][CH2:19][CH3:20])[CH2:15][CH3:16].[OH-].[Na+]>CN(C)C=O.C(O)C>[CH2:14]([N:17]([CH2:18][CH2:19][CH3:20])[C:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3]([OH:2])=[O:4])=[CH:10][N:9]=1)=[O:13])[CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
N,N′-carbonyldiimidazole
Quantity
145 mg
Type
reactant
Smiles
Name
Quantity
162 mg
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
crude intermediate
Quantity
83 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature over night
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated sodium bicarbonate and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
ADDITION
Type
ADDITION
Details
A 6 M hydrochloric acid solution was added dropwise
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was added acetonitrile
CUSTOM
Type
CUSTOM
Details
followed by evaporation in vacuo in order
CUSTOM
Type
CUSTOM
Details
to remove trace of water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
80 mg (64% total yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(CC)N(C(=O)C1=NC=C(C(=O)O)C=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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